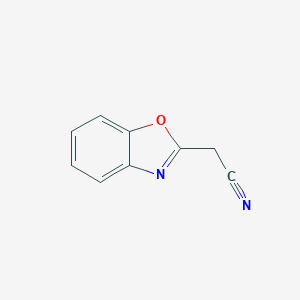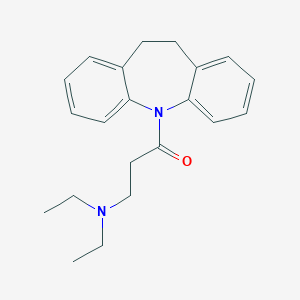
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI), also known as clozapine, is a tricyclic dibenzodiazepine derivative that is commonly used as an atypical antipsychotic drug. Clozapine is known to have a unique pharmacological profile that sets it apart from other antipsychotic drugs. It has been shown to be effective in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression.
作用機序
Clozapine acts by blocking the dopamine D4 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptors. It has been shown to have a higher affinity for the dopamine D4 receptor compared to other antipsychotic drugs. Clozapine also acts on the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects.
生化学的および生理学的効果
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine has also been shown to reduce the release of glutamate in the striatum, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. It has a unique pharmacological profile that sets it apart from other antipsychotic drugs, making it an ideal candidate for studying the mechanisms of action of antipsychotic drugs. Clozapine has also been shown to be effective in treating treatment-resistant psychiatric disorders, making it an important tool for studying the underlying mechanisms of these disorders.
One limitation of using 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in lab experiments is that it has a narrow therapeutic index, meaning that the therapeutic dose is close to the toxic dose. This makes it difficult to use in animal studies, as the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are several future directions for research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI). One area of research is to further elucidate the mechanisms of action of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) and other antipsychotic drugs. This will help to develop new treatments for psychiatric disorders that are more effective and have fewer side effects.
Another area of research is to develop new formulations of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) that have improved pharmacokinetic properties. This will help to improve the efficacy and safety of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in treating psychiatric disorders.
Conclusion:
Clozapine is a unique antipsychotic drug that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has a range of biochemical and physiological effects and has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. While 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) has several advantages for use in lab experiments, it also has limitations that must be carefully considered. Future research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) will help to further elucidate its mechanisms of action and develop new treatments for psychiatric disorders.
合成法
Clozapine can be synthesized by reacting 8-chloro-11H-pyrrolo[2,1-b][1,3]benzodiazepine with diethylamine and beta-alanine in the presence of a base. The reaction yields 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) as a white crystalline solid with a melting point of 183-186°C.
科学的研究の応用
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. Clozapine has also been studied for its potential use in treating depression, anxiety disorders, and obsessive-compulsive disorder.
特性
CAS番号 |
16488-05-4 |
|---|---|
製品名 |
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) |
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
3-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)16-15-21(24)23-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)23/h5-12H,3-4,13-16H2,1-2H3 |
InChIキー |
RWWJDQTVNWRYOA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
正規SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
その他のCAS番号 |
16488-05-4 |
同義語 |
5-[3-(Diethylamino)-1-oxopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



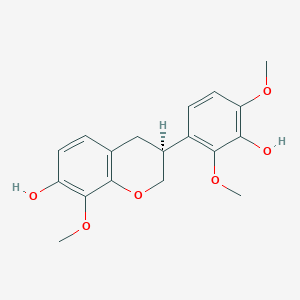
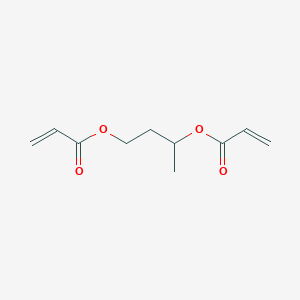
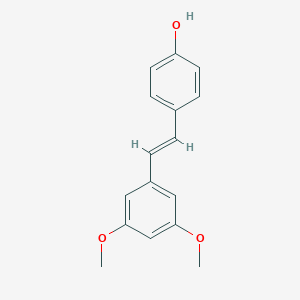
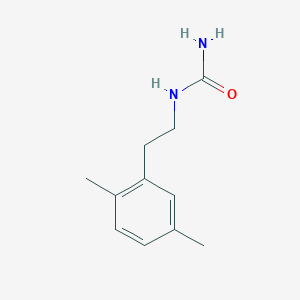

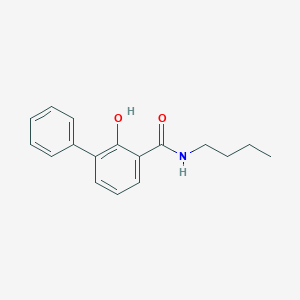


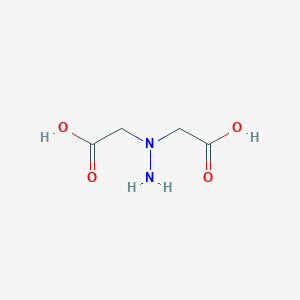
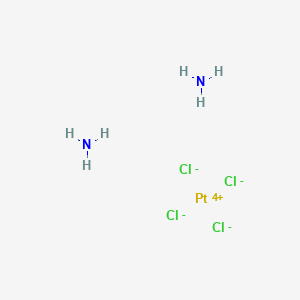
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
